molecular formula C21H16N4OS B12680705 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone CAS No. 6623-78-5

2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone

Cat. No.: B12680705
CAS No.: 6623-78-5
M. Wt: 372.4 g/mol
InChI Key: JPBICJSUJBVKIM-LPYMAVHISA-N
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Description

2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone is a chemical compound known for its diverse applications in scientific research. It is a derivative of thiosemicarbazone, which is synthesized by the reaction of thiosemicarbazide with aldehydes and ketones . This compound has garnered attention due to its potential biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-acridinylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone involves its interaction with molecular targets and pathways. It acts by binding to specific proteins and enzymes, inhibiting their activity, and inducing cell death in cancer cells . The compound’s ability to chelate metal ions also plays a crucial role in its biological activities.

Properties

CAS No.

6623-78-5

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

1-acridin-4-yl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C21H16N4OS/c26-19-11-4-2-7-16(19)13-22-25-21(27)24-18-10-5-8-15-12-14-6-1-3-9-17(14)23-20(15)18/h1-13,26H,(H2,24,25,27)/b22-13+

InChI Key

JPBICJSUJBVKIM-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)NN=CC4=CC=CC=C4O

Origin of Product

United States

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